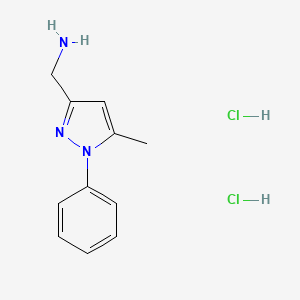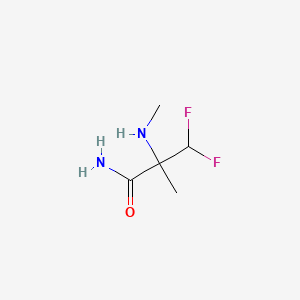
3,3-Difluoro-2-methyl-2-(methylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-2-methyl-2-(methylamino)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two fluorine atoms, a methyl group, and a methylamino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methyl-2-(methylamino)propanamide typically involves the introduction of difluoromethyl groups into the molecular structure. One common method is the difluoromethylation of a suitable precursor using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-methyl-2-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoroacetamides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3,3-Difluoro-2-methyl-2-(methylamino)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-2-(2-indolinylmethyl)acrylic acid: Another difluorinated compound with potential biological activity.
N,N-Dimethylethanamine: A tertiary amine with structural similarities but different functional groups.
Uniqueness
3,3-Difluoro-2-methyl-2-(methylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and methylamino groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C5H10F2N2O |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
3,3-difluoro-2-methyl-2-(methylamino)propanamide |
InChI |
InChI=1S/C5H10F2N2O/c1-5(9-2,3(6)7)4(8)10/h3,9H,1-2H3,(H2,8,10) |
InChI Key |
RJAHERROMPEDSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)F)(C(=O)N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate](/img/structure/B13476823.png)
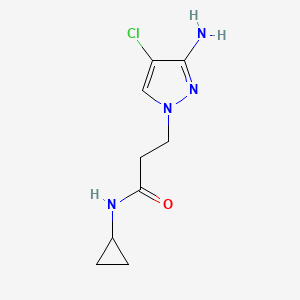
![(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine](/img/structure/B13476832.png)
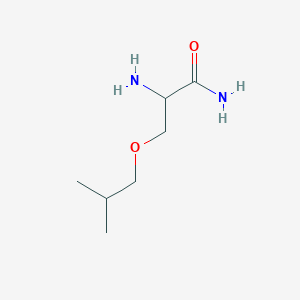
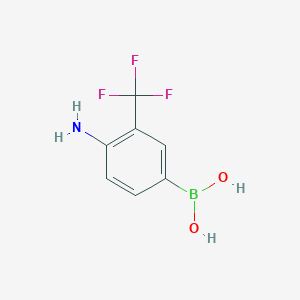
![3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine](/img/structure/B13476859.png)
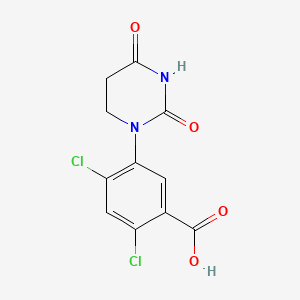
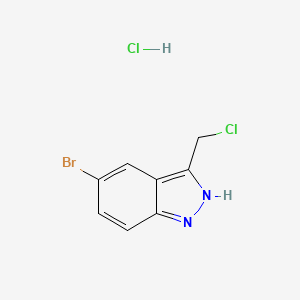
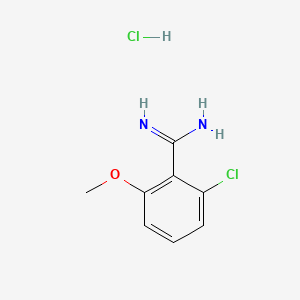
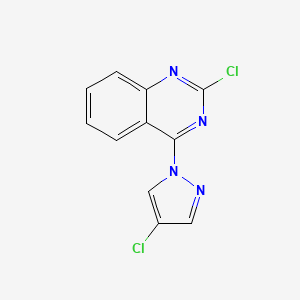
![Ethyl 1-(iodomethyl)-3-(6-(trifluoromethyl)pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13476898.png)
![9-[(Tert-butoxy)carbonyl]-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13476914.png)
